JOJO-1 tetracation
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Overview
Description
JOJO-1(4+) is the tetracation of JOJO-1 dye. It has a role as a fluorochrome.
Scientific Research Applications
Sustainable Production and Cell Viability
Jojoba oil (JO) has been evaluated for high value-added products through an innovative biorefinery approach. This includes enzymatic transesterification using various alcohols, producing jojobyl alcohol (JA) mixtures with pharmaceutical applications. The study also discusses fatty acid alkyl esters (FAAE) as a co-product with potential as an alternative to conventional fuels. Notably, JAs displayed cytotoxic effects at certain concentrations, highlighting their therapeutic potential (Acherki, Hurtado, & Bouaid, 2021).
Salt-Tolerant Gene Sequencing
Research on plant response to salt stress led to the identification of salt-tolerant genes in Jojoba. The study focused on glyoxalase I genes and their sequencing from Jojoba, comparing them with other plants. This research contributes to understanding salt tolerance mechanisms in plants (Mohasseb, Solliman, Al-Mssallem, Abdullah, Alsaqufi, Shehata, & El-Shemy, 2020).
Fatty Acid Alkyl Esters and Monounsaturated Alcohols Production
The study explored the transesterification of jojoba oil with short-chain alcohols, producing mixtures of jojobyl alcohols and FAAE. This process aligns with biorefinery concepts, and the resulting products have applications in the pharmaceutical industry (El-Boulifi, Sánchez, Martínez, & Aracil, 2015).
Potential Uses of Jojoba Oil and Meal
Jojoba oil's unique chemical composition makes it a source for various derivatives with industrial applications. This includes the production of different types of waxes and additives for specialized applications. The study also covers the potential uses of jojoba meal as animal feed (Wisniak, 1994).
Transcriptome Analysis during Seed Development
Investigating the transcriptome of developing jojoba seeds, this research provides insights into lipid biosynthesis and accumulation, essential for improving jojoba oil production and quality. The study enhances the understanding of wax ester biology in jojoba seeds (Alotaibi, Elseehy, Aljuaid, & El-Shehawi, 2020).
Molecular Characterization of Fatty Alcohol Oxidation Pathway
This study focuses on the fatty alcohol oxidation pathway in germinated jojoba seeds, crucial for wax ester mobilization. The cloning and characterization of genes for fatty alcohol oxidase and aldehyde dehydrogenase in jojoba have been detailed, enhancing the understanding of this unique process (Rajangam, Gidda, Craddock, Mullen, Dyer, & Eastmond, 2012).
Anti-Herpes Simplex 1 Activity of Jojoba Wax
Research on the antiviral properties of jojoba wax against herpes simplex 1 (HSV-1) infection revealed its potential use in combating skin infections. The study confirms the need for the presence of jojoba wax to achieve protection against HSV-1 (Tietel, Melamed, Eretz-Kdosha, Guetta, Gvirtz, Ogen-Shtern, Dag, & Cohen, 2021).
properties
Product Name |
JOJO-1 tetracation |
---|---|
Molecular Formula |
C47H56N8O2+4 |
Molecular Weight |
765 g/mol |
IUPAC Name |
3-[dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azanium |
InChI |
InChI=1S/C47H56N8O2/c1-50-24-11-20-42-46(50)48-44(56-42)34-36-22-28-52(40-18-9-7-16-38(36)40)26-13-30-54(3,4)32-15-33-55(5,6)31-14-27-53-29-23-37(39-17-8-10-19-41(39)53)35-45-49-47-43(57-45)21-12-25-51(47)2/h7-12,16-25,28-29,34-35H,13-15,26-27,30-33H2,1-6H3/q+4 |
InChI Key |
OODIVTSMHJGECZ-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=CC2=C1N=C(O2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(O7)C=CC=[N+]8C)/C=C5)(C)C)(C)C |
Canonical SMILES |
C[N+]1=CC=CC2=C1N=C(O2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(O6)C=CC=[N+]7C)C8=CC=CC=C85 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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